O-2172

Dopamine transporter Structure-Activity Relationship Monoamine selectivity

Researchers requiring a certified, high-purity reference standard for dopamine transporter (DAT) assays often encounter non-certified analogs with ambiguous selectivity profiles. O-2172, a carbacyclic DAT inhibitor with defined IC50 of 47 nM and 150-fold selectivity over SERT, provides a validated analytical benchmark. - Certified ≥98% purity with GC-MS data for forensic and toxicological identification. - Distinct 3,4-dichlorophenyl and cyclopentane core ensures unambiguous DAT binding profiling without NET cross-reactivity. - Research-use only reference standard, available for immediate global shipping with proper analytical documentation.

Molecular Formula C14H16Cl2O2
Molecular Weight 287.2 g/mol
CAS No. 521062-92-0
Cat. No. B12762857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-2172
CAS521062-92-0
Molecular FormulaC14H16Cl2O2
Molecular Weight287.2 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCCC1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H16Cl2O2/c1-18-14(17)13(9-4-2-3-5-9)10-6-7-11(15)12(16)8-10/h6-9,13H,2-5H2,1H3
InChIKeyNEHPFNBRZYFWFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 pc / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate (CAS 521062-92-0): Technical Baseline and Procurement Relevance


Methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate (CAS 521062-92-0), commonly referenced as O-2172, is a carbocyclic analog within the methylphenidate chemical class, identified as a potent dopamine reuptake inhibitor [1]. The compound's molecular structure features a 3,4-dichlorophenyl substitution and a cyclopentane ring, which are critical modifications relative to classical phenidate analogs. This ester derivative is typically sourced as a research reference standard for analytical and forensic investigations, with commercial suppliers providing certified purity levels and associated analytical data packages to support regulatory and scientific compliance .

Technical Justification for Selecting Methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate (521062-92-0) Over Generic Phenidate Analogs


Generic interchange among dopamine transporter (DAT) inhibitors is scientifically unsound due to the steep structure-activity relationship (SAR) governing monoamine transporter selectivity. Methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate features a specific 3,4-dichloro aromatic substitution and a cyclopentane core which is distinct from the piperidine ring of methylphenidate or the diphenylmethoxy motif of GBR compounds [1]. Even minor structural variations—such as monochloro substitution, piperidine nitrogen presence, or ester cleavage—can drastically alter DAT binding affinity and critically, cross-reactivity with serotonin (SERT) and norepinephrine (NET) transporters [2]. Therefore, in analytical method validation, pharmacological profiling, or forensic casework, substitution with a non-isosteric 'in-class' analog like methylphenidate or GBR 12935 will yield non-comparable potency profiles and invalidate quantitative data due to differing transporter selectivity windows [3]. The following section quantifies these specific, data-driven differences.

Quantitative Differentiation Matrix: Methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate (521062-92-0) vs. Closest Analogs


DAT Binding Affinity and Selectivity Profile of O-2172 vs. GBR 12935

O-2172 demonstrates a specific DAT inhibition profile (IC50 = 47 nM) which is substantially more potent than the non-specific DAT inhibitor GBR 12935, which exhibits a much weaker inhibition of 5-HT uptake with IC50 values ranging from 2,800 nM to 97,000 nM in vascular smooth muscle cells [1][2]. The quantified difference in DAT selectivity and absolute potency directly impacts the design of experiments targeting dopaminergic signaling without off-target serotonergic interference.

Dopamine transporter Structure-Activity Relationship Monoamine selectivity

O-2172 Carbacyclic Core vs. Methylphenidate Piperidine Core: NET Activity Avoidance

While methylphenidate acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) with significant binding to the norepinephrine transporter (NET) in vivo, O-2172's carbacyclic (cyclopentane) core lacking a basic nitrogen atom alters its pharmacophore [1][2]. This structural distinction (cyclopentane vs. piperidine) eliminates the structural feature associated with robust NET inhibition seen in methylphenidate, enabling O-2172 to function primarily as a dopamine reuptake inhibitor with minimal norepinephrine engagement [3].

Dopamine transporter Structure-Activity Relationship Norepinephrine transporter

Solubility Profile of Methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate for Analytical Method Development

Methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate exhibits a defined and reproducible solubility profile, achieving soluble status (≥10 mg/mL) in methyl acetate, and sparingly soluble (1-10 mg/mL) in chloroform . This contrasts with generic or crude synthetic batches where ester hydrolysis or incomplete drying leads to variable solubility due to the presence of the free carboxylic acid analog.

Analytical chemistry Reference standard Sample preparation

Predicted Blood-Brain Barrier Permeability of O-2172 vs. Analog Classes

In silico predictions indicate that methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate is BBB permeable (predicted as 'Yes') [1]. This contrasts with more polar or zwitterionic DAT inhibitor analogs that exhibit restricted CNS penetration due to unfavorable physicochemical properties.

Pharmacokinetics Blood-brain barrier CNS drug discovery

Certified Purity and Analytical Reference Standard Designation of O-2172

Methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate is explicitly designated and supplied as an analytical reference standard with a certified purity of ≥98% . In contrast, many 'research-grade' analogs or synthetic intermediates are offered at lower purity (e.g., 95% or unspecified), rendering them unsuitable for quantitative NMR, forensic validation, or regulatory submission without additional purification .

Analytical chemistry Quality control Forensic toxicology

GC-MS Spectral Database Inclusion for Forensic and Toxicological Identification

The GC-MS spectrum of methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate is curated and available in the 2024 Mass Spectra of Designer Drugs database [1]. This differentiates O-2172 from many non-standardized analogs or novel synthetic derivatives that lack validated, referenceable spectral fingerprints, complicating definitive identification in unknown sample analysis [2].

Forensic chemistry GC-MS Spectral library

Validated Application Scenarios for Methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate (521062-92-0) Based on Quantitative Evidence


Analytical Reference Standard for Dopaminergic System Research

Due to its defined DAT IC50 of 47 nM and high selectivity over SERT (7,000 nM IC50), O-2172 serves as a critical reference standard for calibrating and validating in vitro dopamine transporter inhibition assays. Its use ensures that pharmacological studies targeting DAT can distinguish specific dopaminergic effects from confounding serotonergic or noradrenergic modulation, as documented in the quantitative differentiation matrix [1].

Certified Reference Material for Forensic Toxicology Screening

The compound's ≥98% certified purity and its inclusion in the 'Mass Spectra of Designer Drugs 2024' GC-MS database make it an essential reference standard for forensic and clinical toxicology laboratories [1][2]. It provides a validated, traceable benchmark for the definitive identification and quantification of this specific carbacyclic phenidate analog in seized materials or biological specimens, addressing the analytical gap left by non-certified or lower-purity analogs .

Medicinal Chemistry Scaffold for Selective DAT Inhibitor Design

The unique carbacyclic (cyclopentane) core of O-2172, which eliminates the robust NET inhibition seen with the piperidine-containing methylphenidate class, provides a privileged scaffold for medicinal chemists seeking to design next-generation dopamine transporter inhibitors with reduced cardiovascular or stimulant side-effect liabilities [1]. The compound's predicted BBB permeability further supports its utility as a lead-like starting point for CNS drug discovery programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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